molecular formula C11H14Cl3N3O2S B11706020 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide

Cat. No.: B11706020
M. Wt: 358.7 g/mol
InChI Key: BGXXDKOGURBBSP-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with the molecular formula C11H14Cl3N3O2S. This compound is notable for its unique structure, which includes a trichloromethyl group, a pyrimidinyl ring, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl ring, followed by the introduction of the trichloromethyl group and the sulfanyl group. The final step involves the formation of the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The pyrimidinyl ring provides structural stability and enhances the compound’s affinity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is unique due to its combination of a trichloromethyl group, a pyrimidinyl ring, and a sulfanyl group. This combination provides it with distinctive chemical properties and a wide range of applications in scientific research .

Properties

Molecular Formula

C11H14Cl3N3O2S

Molecular Weight

358.7 g/mol

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)ethyl]propanamide

InChI

InChI=1S/C11H14Cl3N3O2S/c1-10(2,3)8(19)16-7(11(12,13)14)17-6(18)4-5-15-9(17)20/h4-5,7H,1-3H3,(H,15,20)(H,16,19)

InChI Key

BGXXDKOGURBBSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C(=O)C=CNC1=S

Origin of Product

United States

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